4-Chloro-3-methylthiophenol CAS number and properties
4-Chloro-3-methylthiophenol CAS number and properties
An In-depth Technical Guide to 4-Chloro-3-methylthiophenol
A Note from the Senior Application Scientist
This document provides a comprehensive technical overview of 4-chloro-3-methylthiophenol. It is important to note that this compound is a distinct chemical entity and should not be confused with the more widely documented compound, 4-chloro-3-methylphenol (CAS RN: 59-50-7). Publicly available data for 4-chloro-3-methylthiophenol is limited. Therefore, this guide synthesizes information from available supplier data, established chemical principles, and comparative analysis of structurally related molecules to provide a robust and practical resource for researchers. The insights herein are intended to guide synthesis, characterization, and application efforts in a research and development setting.
Chemical Identity and Core Properties
4-Chloro-3-methylthiophenol is an aromatic thiol compound characterized by a benzene ring substituted with a thiol (-SH) group, a chlorine atom, and a methyl group.
CAS Registry Number: 17178-00-6[1]
Synonyms:
-
4-Chloro-3-methylbenzenethiol
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇ClS | Oakwood Chemical[2] |
| Molecular Weight | 158.65 g/mol | BLD Pharm[1] |
| Appearance | (Predicted) Colorless to light-yellow liquid or low-melting solid with a strong, unpleasant odor. | Inferred from thiol properties[3][4] |
| Melting Point | Not available. (For comparison, 4-chloro-3-methylphenol is 63-65 °C) | [5] |
| Boiling Point | Not available. (For comparison, 4-chloro-3-methylphenol is 235-239 °C) | [5] |
| Solubility | Predicted to be poorly soluble in water; soluble in organic solvents like dichloromethane, THF, and alcohols. | Inferred from general thiol/phenol properties |
| pKa | Estimated to be more acidic than the corresponding phenol (phenol pKa ≈ 10; thiophenol pKa ≈ 7.8). | [6] |
Synthesis and Purification
While a specific, published synthesis for 4-chloro-3-methylthiophenol is not available, a plausible and efficient route can be designed based on established methods for preparing substituted thiophenols. The reduction of a corresponding sulfonyl chloride is a common and high-yielding method.[7]
Proposed Synthetic Workflow
The proposed synthesis starts from the commercially available compound 3-chloro-4-methylaniline.
Caption: Proposed workflow for the synthesis of 4-chloro-3-methylthiophenol.
Detailed Experimental Protocol
Step 1: Diazotization of 3-Chloro-4-methylaniline
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In a three-necked flask equipped with a mechanical stirrer and thermometer, prepare a solution of 3-chloro-4-methylaniline in aqueous hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Formation of 4-Chloro-3-methylbenzene-1-sulfonyl chloride
-
In a separate vessel, prepare a solution of sulfur dioxide (SO₂) in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(I) chloride (CuCl).
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl solution. Vigorous evolution of nitrogen gas will occur.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the sulfonyl chloride product into an organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 4-chloro-3-methylbenzene-1-sulfonyl chloride.
Step 3: Reduction to 4-Chloro-3-methylthiophenol
-
In a large flask, create a cold mixture of concentrated sulfuric acid and cracked ice.[7]
-
While stirring vigorously and maintaining the temperature at -5 to 0 °C, add the crude sulfonyl chloride from Step 2.
-
Add zinc dust portion-wise, ensuring the temperature does not rise above 0 °C.[7]
-
After the addition is complete, allow the mixture to stir and slowly warm. The reduction can take several hours.
-
The final product, 4-chloro-3-methylthiophenol, can be isolated by steam distillation or solvent extraction.
Step 4: Purification
-
The crude product should be purified to remove unreacted starting materials and byproducts.
-
Vacuum distillation is the preferred method for purifying thiophenols.
-
Alternatively, column chromatography on silica gel can be employed for smaller-scale purifications.
Chemical Reactivity and Potential Applications
Core Reactivity
The reactivity of 4-chloro-3-methylthiophenol is governed by the thiol group, which is both nucleophilic (as the thiolate anion) and acidic.
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Nucleophilic Reactions: The thiolate anion, readily formed by deprotonation with a mild base, is a potent nucleophile. It can participate in S-alkylation, S-arylation, and Michael addition reactions. This makes it a valuable building block for creating more complex molecules containing a thioether linkage.[8][9]
-
Oxidation: The thiol group can be oxidized to form a disulfide bridge (dimerization) or further oxidized to sulfonic acids under stronger conditions.
-
Electrophilic Aromatic Substitution: The benzene ring can undergo further electrophilic substitution, with the directing effects influenced by the activating methyl and thiol groups and the deactivating chloro group.
Caption: Key reactivity pathways for 4-chloro-3-methylthiophenol.
Applications in Research and Drug Development
While specific applications for this molecule are not documented, its structure suggests significant potential, particularly in medicinal chemistry and materials science.
-
Pharmaceutical Scaffolding: Chlorinated organic compounds are prevalent in pharmaceuticals, with over 250 FDA-approved chloro-containing drugs on the market.[10][11] The presence of chlorine can enhance metabolic stability, lipophilicity, and binding affinity. The thiol group provides a reactive handle for conjugation or for incorporation into bioactive scaffolds.[9]
-
PET Ligand Development: Structurally related thiophenol precursors are crucial for synthesizing Positive Emission Tomography (PET) radioligands, which are used as biomarkers in preclinical drug development.[12] 4-Chloro-3-methylthiophenol could serve as a precursor for novel PET ligands targeting receptors in the central nervous system.
-
Probe for Natural Product Discovery: Thiophenol probes are used in reactivity-guided drug discovery to identify and isolate electrophilic natural products from crude extracts.[13] The specific substitution pattern of 4-chloro-3-methylthiophenol could offer unique reactivity or selectivity in such screening campaigns.
Analytical Characterization
A comprehensive analytical workflow is essential to confirm the identity and purity of synthesized 4-chloro-3-methylthiophenol.
| Technique | Expected Observations | Purpose |
| ¹H NMR | - Aromatic protons (3H) in the 7.0-7.5 ppm region with characteristic splitting patterns. - Methyl protons (3H) as a singlet around 2.3-2.5 ppm. - Thiol proton (1H) as a broad singlet, typically between 3.0-4.0 ppm. | Structural confirmation and identification of functional groups.[14][15] |
| ¹³C NMR | - Aromatic carbons (6C) in the 120-140 ppm range. - Methyl carbon (1C) around 20 ppm. | Confirms carbon skeleton and substitution pattern.[16] |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) at m/z 158. - A characteristic isotopic pattern (M+2) at m/z 160 with ~32% the intensity of M⁺, confirming the presence of one chlorine atom. | Molecular weight determination and elemental composition confirmation.[15] |
| Infrared (IR) Spectroscopy | - S-H stretching band (weak) around 2550-2600 cm⁻¹. - C-S stretching bands. - Aromatic C-H and C=C stretching bands. | Identification of key functional groups, especially the thiol.[17] |
| GC/HPLC | A single major peak. | Purity assessment. |
Safety and Handling
Danger: Aromatic thiols are hazardous. They are known for their extreme and offensive odors, toxicity, and potential for skin and eye irritation.[3][4] All handling must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles or a face shield.[18][19]
-
Odor Control: The human nose can detect thiols at parts-per-billion levels.[3] All exhaust from reactions and rotary evaporators should be passed through a bleach trap (a bubbler containing a 1:1 solution of commercial bleach and water) to oxidize and neutralize the thiol vapor.[20]
-
Waste Disposal: All liquid and solid waste containing thiols must be segregated into clearly labeled hazardous waste containers.
-
Decontamination: Glassware and surfaces contaminated with thiols should be soaked in a bleach solution overnight in a fume hood to neutralize the odor and reactivity.[4]
-
Spill Response: Small spills can be absorbed with an inert material. The contaminated material should be sealed in a bag or container and disposed of as hazardous waste. For larger spills, evacuate the area and contact environmental health and safety personnel.[4]
References
-
Li, S., et al. (2020). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. ACS Omega. Available at: [Link][12]
-
Jubie, S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure. Available at: [Link][10]
-
University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. Retrieved from [Link][20]
-
LANXESS. (2015). Product Safety Assessment: 4-Chloro-3-methylphenol. Retrieved from [Link][21]
-
University College London. (2020). Thiols Safety. Retrieved from [Link][3]
-
CPAChem. (n.d.). 4-Chloro-3-methylphenol. Retrieved from [Link]
-
Autech. (n.d.). Product Search Result. Retrieved from [Link]
-
ResearchGate. (n.d.). Substitution reactions involving thiophenol. Retrieved from [Link]
-
Moore, B. S., et al. (2019). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. Journal of the American Chemical Society. Available at: [Link][13]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%. Retrieved from [Link][18]
-
Oakwood Chemical. (n.d.). 4-Chloro-3-methylthiophenol. Retrieved from [Link][2]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiophenols. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
-
PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link][11]
-
Organic Syntheses. (n.d.). Thiophenol. Retrieved from [Link][7]
-
ChemBK. (n.d.). 4-chloro-2-methylthiophenol. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of chlorothiophenols.
-
MDPI. (2018). Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations. Retrieved from [Link][16]
-
MDPI. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Retrieved from [Link][17]
-
NIST. (n.d.). Phenol, 4-chloro-3-methyl-. Retrieved from [Link]
-
YouTube. (2023). Introduction to and Synthesis of Thiols for Organic Chemistry. Retrieved from [Link][6]
-
Royal Society of Chemistry. (2020). Characterization of products from the chemical removal of thiol in hydrocarbon streams using DART-MS and NMR spectroscopy. Retrieved from [Link][15]
-
ResearchGate. (n.d.). Thiophenol chlorination study. Retrieved from [Link]
-
PubMed. (2021). Quantification of Thiophenols at Nanogram-per-Liter Levels in Wine by UHPLC-MS/MS after Derivatization with N-Ethylmaleimide. Retrieved from [Link]
-
YouTube. (2019). Reactivity of Thiols and Thiolates. Retrieved from [Link][8]
-
National Institutes of Health. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Available at: [Link][9]
Sources
- 1. 17178-00-6|4-Chloro-3-methylthiophenol|BLD Pharm [bldpharm.com]
- 2. 4-Chloro-3-methylthiophenol [oakwoodchemical.com]
- 3. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. 4-Chloro-3-methylphenol | 59-50-7 [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. youtube.com [youtube.com]
- 9. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiophenol(108-98-5) 1H NMR [m.chemicalbook.com]
- 15. Characterization of products from the chemical removal of thiol in hydrocarbon streams using DART-MS and NMR spectroscopy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. fishersci.com [fishersci.com]
- 20. Reagents & Solvents [chem.rochester.edu]
- 21. lanxess.com [lanxess.com]
